molecular formula C7H6BrClMgO B2696975 4-Chloro-2-methoxyphenylmagnesium bromide CAS No. 1213256-49-5

4-Chloro-2-methoxyphenylmagnesium bromide

Cat. No.: B2696975
CAS No.: 1213256-49-5
M. Wt: 245.78
InChI Key: GSPRMVLXEQJHIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxyphenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxyphenylmagnesium bromide is prepared by reacting 4-chloro-2-methoxyphenyl bromide with magnesium in the presence of a dry solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides .

Common Reagents and Conditions: Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products Formed: The major products formed from reactions involving this compound are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds .

Scientific Research Applications

4-Chloro-2-methoxyphenylmagnesium bromide is used extensively in scientific research for the synthesis of complex organic molecules. In chemistry, it is used to form carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals. In biology and medicine, it is used to synthesize intermediates for drug development. In industry, it is used in the production of fine chemicals and materials .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-chloro-2-methoxyphenylmagnesium bromide include other Grignard reagents such as 4-methoxyphenylmagnesium bromide and 4-chlorophenylmagnesium bromide .

Uniqueness: What sets this compound apart is its specific reactivity profile, which is influenced by the presence of both the chloro and methoxy substituents on the phenyl ring. This unique combination allows for selective reactions that might not be possible with other Grignard reagents .

Properties

IUPAC Name

magnesium;1-chloro-3-methoxybenzene-4-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJFWNCNNYRNEB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.